

Application Notes & Protocols: Hydrophilic Interaction Liquid Chromatography (HILIC) for Acylcarnitine Separation

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Compound of Interest		
Compound Name:	L-Octanoylcarnitine-d9	
Cat. No.:	B15559623	Get Quote

Audience: Researchers, scientists, and drug development professionals.

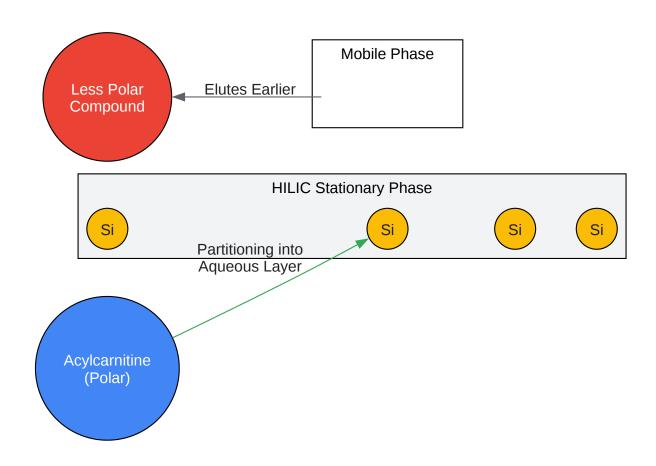
Introduction

Acylcarnitines are crucial intermediates in fatty acid metabolism, and their quantification in biological matrices is vital for the diagnosis and monitoring of inherited metabolic disorders and for research in areas like cardiovascular disease.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful analytical technique for the separation and quantification of these polar compounds. HILIC offers distinct advantages over traditional reversed-phase liquid chromatography (RPLC), including improved retention of polar analytes like acylcarnitines, often leading to enhanced sensitivity and resolution.[1][2] This document provides detailed application notes and protocols for the separation and analysis of acylcarnitines using HILIC-MS/MS.

Principle of HILIC Separation for Acylcarnitines

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] The separation mechanism is based on the partitioning of analytes between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase. More polar analytes, such as acylcarnitines, are more strongly retained. Gradient elution in HILIC is achieved by increasing the proportion of the aqueous component in the mobile phase, which decreases the retention of the analytes.[3]





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Caption: Principle of HILIC separation for polar analytes like acylcarnitines.

Experimental Protocols Sample Preparation

A minimal sample preparation procedure is often sufficient for the analysis of acylcarnitines in biological fluids.[4][5][6][7] The primary goal is to precipitate proteins while extracting the acylcarnitines.

Materials:

• Biological sample (e.g., human serum, plasma, dried blood spots).[1][4][8]



- Internal Standards (IS): A mixture of stable isotope-labeled carnitines and acylcarnitines (e.g., d3-carnitine, d3-acetylcarnitine, etc.).
- Precipitation Solvent: Acetonitrile (ACN) or a mixture of methanol and 0.1% formic acid.[8]

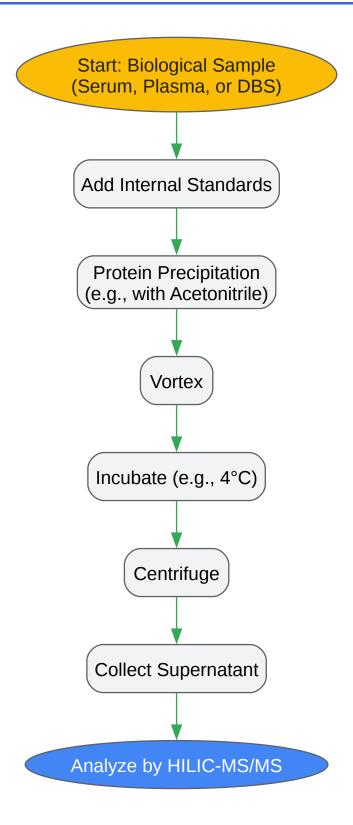
Protocol for Serum/Plasma:

- Pipette 10-50 μL of the serum or plasma sample into a microcentrifuge tube.
- Add a known amount of the internal standard solution.
- Add 3-4 volumes of ice-cold precipitation solvent (e.g., 300-400 μL of ACN for a 100 μL sample).
- Vortex the mixture vigorously for 30-60 seconds.
- Incubate the samples at 4°C for 10-20 minutes to facilitate protein precipitation.[4][5][6][7]
- Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[4][5][6][7]
- Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Protocol for Dried Blood Spots (DBS):

- Punch out a 3.2 mm disk from the dried blood spot.[8]
- Place the disk into a well of a 96-well plate.
- Add an extraction solution containing the internal standards (e.g., methanol with 0.1% formic acid).[8]
- Seal the plate and shake for 30-60 minutes at room temperature.
- Centrifuge the plate to pellet the paper disk debris.
- Transfer the supernatant for analysis.





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Caption: General workflow for acylcarnitine sample preparation.



HILIC-MS/MS Analysis

Instrumentation:

- An ultra-high performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	UHP-HILIC column (e.g., 2.1 mm x 50 mm, 1.7 μm)[8]	Atlantis HILIC Silica (50 x 2.0 mm, 4 μm)[9]
Mobile Phase A	0.1% Formic acid in Water[8]	5 mM Ammonium acetate in 95% Water / 5% ACN[9]
Mobile Phase B	10 mM Ammonium acetate in 90:10 Acetonitrile/Water[8]	5 mM Ammonium acetate in 5% Water / 95% ACN[9]
Flow Rate	0.4 - 0.6 mL/min	0.4 mL/min[9]
Column Temperature	30 - 40 °C	Not specified
Injection Volume	5 - 10 μL	10 μL[9]
Gradient Program	Time (min)	%B 0.0

Mass Spectrometry Conditions:



Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 500 °C
Collision Gas	Argon
MRM Transitions	Optimized for each specific acylcarnitine and its internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of HILIC-MS/MS methods for the quantification of various acylcarnitines.

Table 1: Linearity and Limits of Quantification (LOQ)



Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r²)	LOQ (ng/mL)	Reference
Carnitine (C0)	20 - 600	> 0.994	5.0	[4][5][6]
Acetylcarnitine (C2)	20 - 600	> 0.994	5.0	[4][5][6]
Propionylcarnitin e (C3)	5 - 200	> 0.994	0.5	[4][5][6]
Butyrylcarnitine (C4)	5 - 200	> 0.994	0.5	[4][5][6]
Valerylcarnitine (C5)	5 - 200	> 0.994	0.5	[4][5][6]
Hexanoylcarnitin e (C6)	5 - 200	> 0.994	0.5	[4][5][6]
Octanoylcarnitine (C8)	5 - 200	> 0.994	0.5	[4][5][6]
Decanoylcarnitin e (C10)	5 - 200	> 0.994	0.5	[4][5][6]
Dodecanoylcarnit ine (C12)	5 - 200	> 0.994	0.5	[4][5][6]
Tetradecanoylcar nitine (C14)	5 - 200	> 0.994	0.5	[4][5][6]
Hexadecanoylcar nitine (C16)	5 - 200	> 0.994	0.5	[4][5][6]

Table 2: Method Validation Parameters



Parameter	Range/Value	Reference
Recovery	> 88% for most compounds	[4][5][6]
Intra-day Precision (%RSD)	0.37% - 13.7%	[1]
Inter-day Precision (%RSD)	1.3% - 9.5%	[1]
Intra-day Accuracy	90.4% - 114%	[1]
Inter-day Accuracy	96% - 112%	[1]

Data Analysis and Interpretation

Data acquisition and processing are performed using the software provided with the mass spectrometer. Quantification is achieved by constructing calibration curves for each analyte based on the peak area ratios of the analyte to its corresponding internal standard. The concentrations of acylcarnitines in the unknown samples are then calculated from these calibration curves.

Abnormal levels of specific acylcarnitines or patterns of acylcarnitine profiles can be indicative of various metabolic disorders. For instance, elevated levels of octanoylcarnitine (C8) are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Conclusion

HILIC-MS/MS provides a robust, sensitive, and reliable platform for the quantitative analysis of acylcarnitines in biological samples. The methodologies outlined in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories for both clinical diagnostics and metabolic research. The minimal sample preparation and rapid analysis times make it particularly suitable for high-throughput applications.

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